3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid
Description
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid (CAS: 797806-58-7) is a benzimidazole derivative characterized by a hydroxymethyl substituent at the 2-position of the benzimidazole core and a propanoic acid side chain at the 1-position.
Properties
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKYWHOQRJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360388 | |
| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-58-7 | |
| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. This step forms the bicyclic benzimidazole scaffold essential for further functionalization.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 2-position can be introduced via selective hydroxymethylation reactions. This often involves:
- Reacting the benzimidazole intermediate with formaldehyde or paraformaldehyde under controlled conditions.
- Using mild bases or acidic catalysts to facilitate the electrophilic substitution at the 2-position.
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Attachment of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced by alkylation of the benzimidazole nitrogen (N-1) with a suitable 3-bromopropanoic acid derivative or its ester. The process typically involves:
- N-alkylation of the benzimidazole nitrogen using 3-bromopropanoate esters under basic conditions.
- Subsequent hydrolysis of the ester to yield the free propanoic acid.
This method ensures selective N-alkylation without affecting the benzimidazole ring or the hydroxymethyl substituent.
Representative Synthetic Procedure (Based on Patent WO2013150545A2)
A related benzimidazole derivative synthesis patent outlines a process that can be adapted for this compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of benzimidazole intermediate | Condensation of o-phenylenediamine with carboxylic acid derivatives | Acidic medium, reflux |
| 2 | Hydroxymethylation at 2-position | Reaction with formaldehyde | Mild acidic or neutral pH, room temperature to 50°C |
| 3 | N-alkylation with ethyl 3-bromopropanoate | Base-mediated alkylation (e.g., K2CO3) in polar aprotic solvent | 40-60°C, inert atmosphere |
| 4 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | Aqueous acid/base, reflux |
This sequence yields this compound after purification.
Alternative Reduction and Purification Techniques
- Catalytic hydrogenation is sometimes used for reduction steps in related benzimidazole syntheses but can suffer from catalyst poisoning. Alternative reducing agents such as iron with acetic acid or hydrochloric acid have been employed to overcome this issue, improving yield and purity.
- Purification often involves solvent extraction, crystallization, or salt formation (e.g., mesylate salts) to isolate the target compound in high purity.
Solvent and Temperature Considerations
- Dissolution and reaction steps are typically carried out in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or mixtures of dichloromethane and methanol.
- Temperature control is critical, with many steps performed between 0°C and 60°C to optimize reaction rates and selectivity.
- Removal of solvents is achieved by evaporation under reduced pressure or other drying techniques like lyophilization or spray drying, depending on the desired physical form.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature Range | Solvent | Notes |
|---|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + carboxylic acid derivative | Reflux (~100-150°C) | Acidic medium (e.g., polyphosphoric acid) | Cyclization step |
| Hydroxymethylation | Formaldehyde or paraformaldehyde | 20-50°C | Water or alcohol solvents | Electrophilic substitution |
| N-Alkylation | Ethyl 3-bromopropanoate + base (K2CO3) | 40-60°C | Polar aprotic solvent (DMF, DMSO) | Selective N-alkylation |
| Ester hydrolysis | Acidic or basic hydrolysis | Reflux (~80-100°C) | Aqueous acid/base | Converts ester to acid |
| Purification | Crystallization, salt formation | Ambient to 60°C | Various solvents | Enhances purity and stability |
Research Findings and Optimization Notes
- Use of iron-based reducing agents in place of catalytic hydrogenation improves reduction steps by avoiding catalyst poisoning.
- Controlled addition of reagents and temperature monitoring are essential to prevent side reactions, especially during hydroxymethylation.
- Salt formation (e.g., mesylate salts) can improve compound stability and facilitate purification.
- Seeding techniques and solvent mixtures are employed to obtain desired crystalline forms with high polymorphic purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-[2-(Carboxymethyl)-1h-benzimidazol-1-yl]propanoic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and propanoic acid groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally similar compounds:
Substituent Variations and Physicochemical Properties
Key Observations:
- Hydrophilicity : The hydroxymethyl substituent in the target compound increases polarity compared to chloro (lipophilic) or thio (moderate solubility) derivatives .
- Acidity: All propanoic acid derivatives exhibit similar pKa values (~3.9–4.0), suggesting comparable deprotonation behavior in physiological conditions .
- Thermal Stability : The nitro- and trifluoromethyl-substituted analogue (mp 279.4°C) demonstrates higher thermal stability, likely due to strong electron-withdrawing effects .
Biological Activity
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, identified by the compound ID BB31-6779, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- SMILES Notation : C(Cn1c2ccccc2nc1CO)C(O)=O
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial properties. The compound's structure suggests a potential for interaction with biological targets due to the presence of the benzimidazole moiety, which is known for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.
Key Findings:
- Antibacterial Activity : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.0048 to 0.0195 mg/mL .
- Antifungal Activity : Similarly, antifungal tests revealed that the compound exhibits activity against Candida albicans and other fungal pathogens with MIC values indicating effective inhibition .
Case Studies
Several studies have documented the biological effects of this compound through various experimental setups.
Study 1: Antimicrobial Efficacy
In a comprehensive study examining the antimicrobial efficacy of benzimidazole derivatives, this compound was included among several tested compounds. The study highlighted its potent activity against a range of pathogens, with specific emphasis on its ability to disrupt bacterial cell wall synthesis .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications to the hydroxymethyl group significantly affect the compound's biological activity. Variations in substituents on the benzimidazole ring were shown to enhance or diminish antibacterial properties, suggesting that careful structural modifications could lead to more potent derivatives .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0098 |
Q & A
Q. What are the critical steps in synthesizing 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, and which analytical methods validate its purity?
The synthesis involves functionalizing the benzimidazole core with hydroxymethyl and propanoic acid groups. Key steps include:
- Benzimidazole ring formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates.
- Hydroxymethyl introduction : Alkylation or substitution reactions under controlled pH (e.g., using formaldehyde derivatives).
- Propanoic acid attachment : Carboxylic acid coupling via ester hydrolysis or direct alkylation . Purity validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>95% threshold for biological assays).
Q. How does the compound’s solubility profile affect its application in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic benzimidazole ring but improves in polar aprotic solvents (e.g., DMSO). For in vitro assays:
- pH adjustment : Use buffered solutions (pH 7.4) to deprotonate the propanoic acid group, enhancing solubility.
- Co-solvent systems : Combine with cyclodextrins or surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance benzimidazole ring closure efficiency.
- Temperature control : Maintain 60–80°C during alkylation to minimize side-product formation.
- Solvent choice : Use ethanol-water mixtures for hydrolysis steps to balance reactivity and solubility. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound. Track reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies may arise from:
- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) to ensure reproducibility.
- Compound stability : Pre-assay stability studies (e.g., HPLC monitoring) confirm integrity under assay conditions.
- Assay protocols : Standardize minimum inhibitory concentration (MIC) methods using broth microdilution to reduce variability .
Q. What computational approaches elucidate structure-activity relationships (SAR) for anticancer activity?
- Molecular docking : Screen against targets like tubulin or DNA topoisomerases to identify binding modes. Software (AutoDock Vina) predicts affinity scores for benzimidazole interactions.
- Comparative SAR : Substitute the hydroxymethyl group with halogens or methyl to evaluate electronic effects on cytotoxicity. Validate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization reactions?
The hydroxymethyl group serves as a handle for functionalization:
- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form prodrugs.
- Cross-coupling : Suzuki-Miyaura reactions (Pd catalysis) link aryl groups for enhanced bioactivity. Monitor regioselectivity via ¹H NMR to confirm substitution at the hydroxymethyl site .
Methodological Guidance
- Data contradiction analysis : Use meta-analytical tools (e.g., RevMan) to aggregate results from independent studies, adjusting for variables like solvent systems or cell lines.
- Experimental design : Employ factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent ratio) while minimizing resource use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
